molecular formula C12H16N2O4 B6230710 3-{[(tert-butoxy)carbonyl](methyl)amino}pyridine-4-carboxylic acid CAS No. 2385279-31-0

3-{[(tert-butoxy)carbonyl](methyl)amino}pyridine-4-carboxylic acid

Cat. No.: B6230710
CAS No.: 2385279-31-0
M. Wt: 252.3
InChI Key:
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Description

This compound belongs to the class of organic compounds known as gamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl-protected amino acids . The protected amino acids can be used as starting materials in peptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions of carboxylic acids and their derivatives can involve several steps, including protonation of the carbonyl group, nucleophilic attack on the carbonyl, and proton transfer .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the empirical formula and molecular weight can be determined . The compound’s solubility, melting point, and boiling point can also be determined.

Mechanism of Action

The mechanism of action of similar compounds often involves the reduction of carboxylic acid derivatives to aldehydes . This can be achieved using reagents such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride .

Safety and Hazards

Safety and hazards associated with similar compounds include potential health risks such as skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[(tert-butoxy)carbonyl](methyl)amino}pyridine-4-carboxylic acid involves the protection of the amine group, followed by the introduction of the pyridine and carboxylic acid moieties. The final step involves the removal of the protecting group to yield the target compound.", "Starting Materials": [ "Methylamine", "tert-Butyl chloroformate", "4-Pyridinecarboxylic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Protection of the amine group", "Methylamine is reacted with tert-butyl chloroformate in the presence of sodium hydroxide to yield N-tert-butoxycarbonyl-methylamine.", "Step 2: Introduction of the pyridine and carboxylic acid moieties", "N-tert-butoxycarbonyl-methylamine is reacted with 4-pyridinecarboxylic acid in ethanol to yield 3-{[(tert-butoxy)carbonyl](methyl)amino}pyridine-4-carboxylic acid.", "Step 3: Removal of the protecting group", "3-{[(tert-butoxy)carbonyl](methyl)amino}pyridine-4-carboxylic acid is treated with hydrochloric acid in diethyl ether and water to remove the tert-butoxycarbonyl protecting group and yield the target compound." ] }

CAS No.

2385279-31-0

Molecular Formula

C12H16N2O4

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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